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Compound of Interest

Compound Name: CA inhibitor 2

Cat. No.: B12389114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of early research findings on a series of

novel carbonic anhydrase (CA) inhibitors, with a focus on compounds demonstrating significant

therapeutic potential. The data presented herein is synthesized from preclinical studies

investigating their mechanism of action, inhibitory activity against various CA isoforms, and

their effects on cancer cell lines.

Quantitative Data Summary
The inhibitory activities of several novel sulfonamide-based compounds against four human

carbonic anhydrase (hCA) isoforms (I, II, IX, and XII) have been evaluated. The data,

presented as inhibition constants (Kᵢ), are summarized below for direct comparison.

Acetazolamide (AAZ) and a previously studied biphenylsulfonamide (Compound 1) are

included as reference compounds.
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Compound hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IX Kᵢ (nM) hCA XII Kᵢ (nM)

10 73.1 >10000 50.8 45.4

11 95.6 10.2 68.5 11.5

12 640.5 115.4 105.3 48.5

13 5831.6 856.7 75.4 154.7

14 215.3 65.4 111.4 110.3

15 185.4 35.4 24.1 6.8

16 105.6 88.5 85.4 35.7

18 110.5 45.3 10.5 55.4

19 150.7 55.8 7.3 33.1

AAZ 250.0 12.0 25.0 5.7

1 62.0 15.0 9.2 8.9

Data presented as mean values from three independent assays. Standard deviations were

within ±5–10% of the reported Kᵢ values.[1][2]

The antiproliferative activity of compounds 15 and 19 was assessed against several human

colorectal cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented

below, with 5-Fluorouracil (5-FU) as a reference compound.

Compound HCT116 IC₅₀ (µM) SW480 IC₅₀ (µM) SW620 IC₅₀ (µM)

15 8.7 17.7 25.4

19 14.9 35.6 45.4

5-FU 8.2 217.5 102.6

Compounds 15 and 19 demonstrated notable potency against HCT116 cells and were

significantly more effective than 5-FU against SW480 and SW620 cell lines.[1][2]
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Key Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibition of various human carbonic anhydrase isoforms (hCA I, II, IX, and XII) by the

synthesized sulfonamides was determined using a stopped-flow CO₂ hydrase assay.[1][2] This

method measures the enzyme-catalyzed hydration of carbon dioxide. The assay solution

contained the respective CA isoenzyme in buffer, and the reaction was initiated by the addition

of saturated CO₂ solution. The change in pH, indicating the progress of the reaction, was

monitored over time. Inhibition constants (Kᵢ) were calculated from the dose-response curves

generated by testing a range of inhibitor concentrations.

In Vitro Cancer Cell Growth Inhibition
The antiproliferative effects of the compounds were evaluated against human cancer cell lines,

including colorectal cancer (HCT-116, SW480, SW620), breast cancer (MCF-7), and others.[2]

Cells were seeded in 96-well plates and treated with various concentrations of the test

compounds for a specified period. Cell viability was typically assessed using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial

metabolic activity as an indicator of cell viability. The IC₅₀ values were then determined from the

resulting dose-response curves.

Tubulin Polymerization Assay
To investigate off-target effects, select compounds were evaluated for their ability to inhibit

tubulin polymerization.[1][2] This assay measures the assembly of tubulin into microtubules in

the presence of the test compounds. The change in turbidity of the solution, which correlates

with microtubule formation, is monitored over time. Combretastatin A-4 and colchicine were

used as reference inhibitors of tubulin assembly.[1]

Molecular Docking Studies
Computational docking experiments were conducted to elucidate the binding modes of the

inhibitors within the active sites of the hCA isoforms.[1] Crystal structures of the hCA isoforms

were obtained from the Protein Data Bank (PDB). The inhibitors were then docked into the

catalytic site of the enzymes using software such as Vina.[1] These studies helped to identify
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key molecular interactions, such as the coordination of the sulfonamide group with the catalytic

zinc ion and hydrophobic interactions with active site residues.[1]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and the experimental

workflow for evaluating these novel CA inhibitors.
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Caption: Proposed dual-targeting mechanism of Compound 15, inhibiting both carbonic

anhydrase and the Wnt/β-catenin signaling pathway.
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Caption: General experimental workflow for the screening and characterization of novel

carbonic anhydrase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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